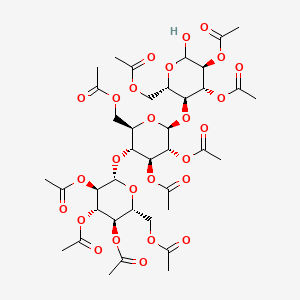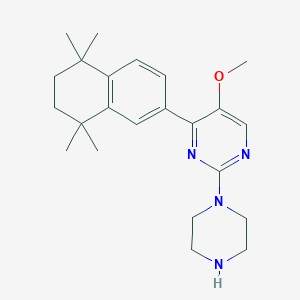![molecular formula C11H10Br2N2O B13841887 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide is a chemical compound that features a brominated ethanone group attached to a phenyl ring, which is further substituted with an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide typically involves the bromination of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed. The product is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The use of automated systems and advanced purification techniques further enhances the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which mimics the structure of histidine.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules and functional materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide involves its interaction with biological targets such as enzymes and receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(1H-Imidazol-1-yl)phenyl]ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromo-1-(1H-imidazol-5-yl)ethanone: Similar structure but with the imidazole moiety at a different position, leading to variations in chemical behavior.
1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone: Similar but with the bromine atom on the phenyl ring, affecting its reactivity and applications.
Uniqueness
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide is unique due to the specific positioning of the bromine atom and the imidazole moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C11H10Br2N2O |
|---|---|
Peso molecular |
346.02 g/mol |
Nombre IUPAC |
2-bromo-1-(4-imidazol-1-ylphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H9BrN2O.BrH/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14;/h1-6,8H,7H2;1H |
Clave InChI |
UKMNPVBPDCTZJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)
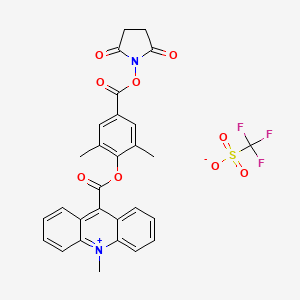
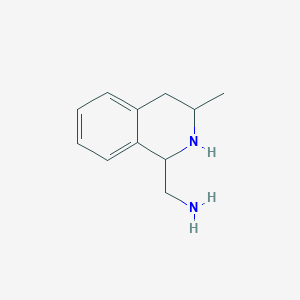


![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)


![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
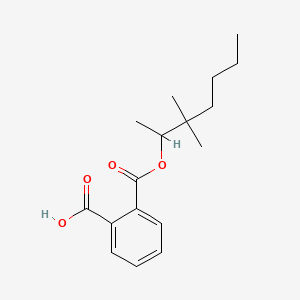
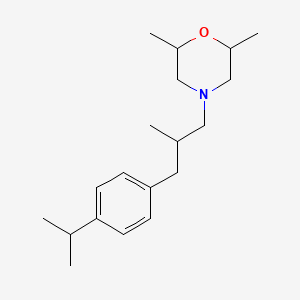
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
